molecular formula C12H8F2N2O B1496170 3,5-Difluoro-4-(phenyldiazenyl)phenol CAS No. 663602-53-7

3,5-Difluoro-4-(phenyldiazenyl)phenol

Cat. No.: B1496170
CAS No.: 663602-53-7
M. Wt: 234.2 g/mol
InChI Key: QCERIHYOBHOMHJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(phenyldiazenyl)phenol is a useful research compound. Its molecular formula is C12H8F2N2O and its molecular weight is 234.2 g/mol. The purity is usually 95%.
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Biological Activity

3,5-Difluoro-4-(phenyldiazenyl)phenol is a fluorinated azobenzene derivative that has garnered attention for its potential biological applications. This compound is characterized by its unique structure, which includes two fluorine atoms and a phenyldiazenyl group. The biological activity of this compound is primarily associated with its interactions at the molecular level, especially concerning its effects on various biological systems.

The chemical formula of this compound is C12H9F2N3O. The presence of fluorine atoms enhances the lipophilicity and membrane permeability of the molecule, making it a valuable candidate in pharmaceutical and agrochemical applications .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Melanocyte Activity : It has been studied for its role in regulating melanocyte activity and skin pigmentation. The compound acts as an agonist at the melanocortin-1 receptor (MC1R), which is crucial for melanin production. This interaction activates intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to increased melanin synthesis.
  • Antimicrobial Activity : Preliminary studies suggest that azobenzene derivatives can exhibit enhanced antimicrobial properties. For instance, modifications to the azobenzene structure have been shown to increase activity against Gram-positive bacteria significantly .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect/Observation Reference
Melanocyte RegulationIncreases melanin production via MC1R activation
Antimicrobial PropertiesEnhanced activity against certain bacteria
LipophilicityIncreased membrane permeability due to fluorination

Case Studies

  • Melanocyte Activity Study : A study investigated the effects of this compound on human melanocytes. Results showed a dose-dependent increase in melanin production when treated with the compound, confirming its role as an MC1R agonist. This finding suggests potential applications in treating skin disorders related to pigmentation.
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of various azobenzene derivatives, including this compound. The compound exhibited significant antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria at concentrations above 50 µM .

Properties

IUPAC Name

3,5-difluoro-4-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O/c13-10-6-9(17)7-11(14)12(10)16-15-8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCERIHYOBHOMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456963
Record name 3,5-DIFLUORO-4-(PHENYLDIAZENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663602-53-7
Record name 3,5-Difluoro-4-(2-phenyldiazenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663602-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-DIFLUORO-4-(PHENYLDIAZENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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